molecular formula C17H15N3O2S B2594763 ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate CAS No. 266309-73-3

ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate

Cat. No.: B2594763
CAS No.: 266309-73-3
M. Wt: 325.39
InChI Key: JEGHPKYWYPNOHF-UHFFFAOYSA-N
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Description

Ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with an anilino group at the 4-position, a thienyl group at the 2-position, and an ethyl ester group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions One common method involves the reaction of 2-thiophenecarboxaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding ethyl 2-(2-thienyl)acrylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The anilino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the anilino and thienyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-anilino-2-(2-thienyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 4-amino-2-(2-thienyl)pyrimidine-5-carboxylate: Similar structure but with an amino group instead of an anilino group.

    Ethyl 4-anilino-2-(2-furyl)pyrimidine-5-carboxylate: Similar structure but with a furyl group instead of a thienyl group.

Properties

IUPAC Name

ethyl 4-anilino-2-thiophen-2-ylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-2-22-17(21)13-11-18-16(14-9-6-10-23-14)20-15(13)19-12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGHPKYWYPNOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1NC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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